4-(2-Chloro-6-nitrophenyl)butan-2-one
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Overview
Description
4-(2-Chloro-6-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-one typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in 4-(2-Chloro-6-aminophenyl)butan-2-one.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(2-Chloro-6-nitrophenyl)butanoic acid.
Reduction: 4-(2-Chloro-6-aminophenyl)butan-2-one.
Substitution: 4-(2-Hydroxy-6-nitrophenyl)butan-2-one.
Scientific Research Applications
4-(2-Chloro-6-nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-6-nitrophenyl)butan-2-ol: This compound is similar but has a hydroxyl group instead of a ketone group.
4-(2-Chloro-6-aminophenyl)butan-2-one: Formed by the reduction of the nitro group to an amine group.
4-(2-Hydroxy-6-nitrophenyl)butan-2-one: Formed by the substitution of the chloro group with a hydroxyl group.
Uniqueness
4-(2-Chloro-6-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO3 |
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Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-(2-chloro-6-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4H,5-6H2,1H3 |
InChI Key |
DFMTUANWOIMQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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